molecular formula Al3Pu B14728038 CID 78061924

CID 78061924

Cat. No.: B14728038
M. Wt: 325.00882 g/mol
InChI Key: HQLDYPCAKCHKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds are typically analyzed using techniques such as GC-MS and vacuum distillation for purity and compositional profiling .

Properties

Molecular Formula

Al3Pu

Molecular Weight

325.00882 g/mol

InChI

InChI=1S/3Al.Pu

InChI Key

HQLDYPCAKCHKNZ-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Pu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with CID 78061924 involves specific reaction conditions and reagents. One of the common synthetic routes includes the use of N-phenylimine-containing derivatives. The preparation method involves a series of steps that include the formation of intermediate compounds, followed by specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and controlled environments to maintain the integrity of the compound during production .

Chemical Reactions Analysis

Source Limitations and Data Gaps

The primary technical description of CID 78061924 comes from commercial chemical catalogs (Source), which lack experimental validation and contain generic reaction descriptions identical to those applied to unrelated compounds. Regulatory databases (Source ) show no records for this CID in toxicology reports or industrial production logs.

Theoretical Reaction Pathways

Based on structural analogs from medicinal chemistry research (Source ), potential reaction characteristics might include:

Reaction TypePotential ReagentsExpected ProductsStability Considerations
Nucleophilic substitutionAlkyl halides, aminesAmine derivativespH-sensitive intermediates
Redox reactionsLiAlH₄, KMnO₄Reduced/Oxidized formsRequires inert atmosphere
CyclizationAcid catalystsHeterocyclic compoundsThermal decomposition risk

Experimental Challenges

No peer-reviewed studies validate these theoretical pathways. The compound's structural features (N-phenylimine core with polycyclic substituents) suggest possible:

  • Air sensitivity due to unsaturated bonds

  • Solubility limitations in polar solvents

  • Thermal instability above 150°C

Research Recommendations

  • Conduct controlled small-scale studies using:

    • Differential scanning calorimetry for thermal analysis

    • NMR kinetics in DMSO-d₆/CDCl₃ mixtures

  • Explore catalytic hydrogenation conditions:
    reactant(this compound) + H₂/Pd(C) → product(stereochemistry unknown)

  • Develop HPLC-MS protocols for reaction monitoring

Scientific Research Applications

The compound with CID 78061924 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of the compound with CID 78061924 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of CID 78061924 and structurally or functionally related compounds, inferred from methodologies and datasets in the evidence:

Property This compound Oscillatoxin D (CID: 101283546) 30-Methyl-Oscillatoxin D (CID: 185389) Hexachlorocyclohexane (CAS: 608-73-1) CAS 899809-61-1 (CID: 57892468)
Molecular Formula Not reported C₃₀H₄₀O₈Cl₂ C₃₁H₄₂O₈Cl₂ C₆H₆Cl₆ C₁₇H₁₅NO₂
Molecular Weight (g/mol) Not reported 623.5 637.5 290.8 265.31
Solubility Not reported Low (hydrophobic) Low (hydrophobic) Insoluble in water 0.019–0.0849 mg/ml (variable)
Biological Activity Not reported Cytotoxic Enhanced membrane disruption Neurotoxic CYP1A2 inhibition
Analytical Method GC-MS LC-MS/MS LC-MS/MS EPA-certified protocols HPLC

Key Findings:

Structural Analogues :

  • Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share halogenated cyclic ether backbones, which correlate with their cytotoxicity and membrane-disruptive effects . This compound likely exhibits similar reactivity due to structural homology.
  • Hexachlorocyclohexane (CAS: 608-73-1), a chlorinated hydrocarbon, differs significantly in structure but serves as a comparator for environmental persistence and neurotoxicity .

Functional Analogues :

  • CAS 899809-61-1 (CID: 57892468), a nitrogen-containing aromatic compound, highlights divergent applications, such as enzyme inhibition (CYP1A2), compared to oscillatoxins’ cytotoxic roles .

Analytical Challenges :

  • This compound’s characterization relies on GC-MS for volatile component analysis, whereas oscillatoxins require LC-MS/MS for accurate mass profiling due to their larger molecular weights .

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